3-(2,5-Dichlorothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine
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Overview
Description
3-(2,5-Dichlorothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a dichlorothiophene moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dichlorothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine typically involves the reaction of 3-acetyl-2,5-dichlorothiophene with hydrazine derivatives. One common method includes the condensation of 3-acetyl-2,5-dichlorothiophene with methylhydrazine under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dichlorothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorothiophene moiety allows for nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the pyrazole ring.
Substitution: Substituted derivatives where chlorine atoms are replaced by other functional groups.
Scientific Research Applications
3-(2,5-Dichlorothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Mechanism of Action
The mechanism of action of 3-(2,5-Dichlorothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to interact with cytochrome P450 enzymes, potentially inhibiting their activity . This interaction can lead to various biological effects, including antimicrobial and antioxidant activities.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-Dichlorothiophen-3-yl)-5-arylpyrazole-1-carbothioamides
- 5-(4-bromophenyl)-3-(2,5-dichlorothiophen-3-yl)-1-phenyl-4,5-dihydro-1H-pyrazole
Uniqueness
3-(2,5-Dichlorothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its dichlorothiophene moiety enhances its reactivity and potential for further functionalization, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H7Cl2N3S |
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Molecular Weight |
248.13 g/mol |
IUPAC Name |
5-(2,5-dichlorothiophen-3-yl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C8H7Cl2N3S/c1-13-7(11)3-5(12-13)4-2-6(9)14-8(4)10/h2-3H,11H2,1H3 |
InChI Key |
OONRAVDZNMYXPC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(SC(=C2)Cl)Cl)N |
Origin of Product |
United States |
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